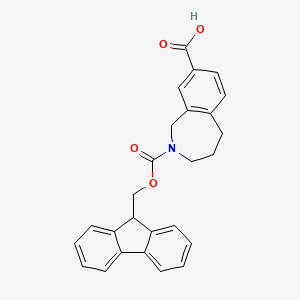

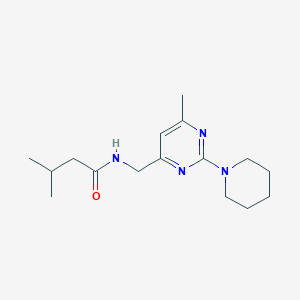

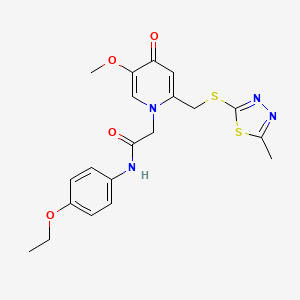

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

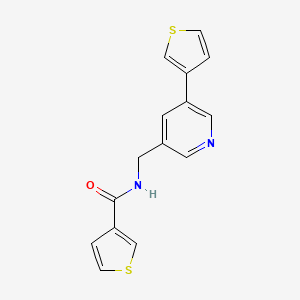

The compound “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a heterocyclic compound. Heterocyclic compounds are broadly useful as therapeutic agents and have proven to be significant in the pathophysiology of diseases . This compound contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a yield of 90%, white powder, melting point 85–87°C, and specific NMR spectrum values have been reported .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agents

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide: exhibits potential as an anti-cancer agent. Researchers have investigated its effects on cancer cell lines, particularly in suppressing oncogenic pathways. Cellular activity has been demonstrated through the downregulation of specific proteins, such as c-Myc, which plays a crucial role in cancer progression .

Kinase Inhibitors

The compound shows significant activity against certain kinases. For instance, it affects p70S6Kβ, a kinase featuring an equivalent cysteine. Although it did not exhibit the expected inhibitory potency on MPS1 (a target kinase), its interaction with p70S6Kβ opens up possibilities for kinase-targeted therapies .

Organic Synthesis Building Blocks

This compound: is a valuable building block in organic synthesis. While protocols for functionalizing alkyl boronic esters are well-established, protodeboronation (removing the boron moiety) remains less explored. Recent research reports catalytic protodeboronation of alkyl boronic esters using a radical approach, including this compound .

Hydromethylation Reactions

The compound contributes to formal anti-Markovnikov alkene hydromethylation. When paired with a Matteson–CH2– homologation, it enables the addition of a methyl group to alkenes in an anti-Markovnikov manner. This transformation is valuable but previously unknown .

Total Synthesis of Natural Products

Researchers have employed the protodeboronation of this compound in the formal total synthesis of specific natural products. Notably, it played a role in the synthesis of d-®-coniceine and indolizidine 209B .

Drug Discovery and Medicinal Chemistry

Given its unique structure and reactivity, This compound could be explored further in drug discovery and medicinal chemistry. Its potential as a scaffold for novel compounds warrants investigation .

Wirkmechanismus

While the specific mechanism of action for “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is not mentioned in the available data, compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.

Eigenschaften

IUPAC Name |

3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVABXIBFURTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)